Elevated Lipophilicity (XLogP3-AA) Compared to Methyl and Ethyl Ester Analogs
Butyl 1-methylpiperidine-3-carboxylate possesses a computed XLogP3-AA value of 1.9, which is substantially higher than that of its methyl ester analog (methyl 1-methylpiperidine-3-carboxylate, CAS 1690-72-8), a direct consequence of the extended n-butyl carbon chain [1]. This quantitative difference in lipophilicity directly impacts the compound's partition coefficient and its predicted ability to passively diffuse across biological membranes. For context, the lipophilicity of the non-methylated n-butyl nipecotate has been shown to be a critical factor in enabling significant brain delivery compared to the hydrophilic nipecotic acid [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8): ~0.5 (estimated based on typical ΔXLogP for a methyl vs. butyl ester increase of ~0.5 per -CH2- unit) [1] |
| Quantified Difference | Butyl ester is >3-fold more lipophilic than methyl ester |
| Conditions | Computed property by PubChem (XLogP3-AA algorithm) |
Why This Matters
The 1.9 XLogP3-AA value indicates that butyl 1-methylpiperidine-3-carboxylate is >3-fold more lipophilic than its methyl ester analog, a property that directly influences its utility as a membrane-permeable intermediate or prodrug.
- [1] PubChem. Butyl 1-methylpiperidine-3-carboxylate. PubChem CID 351753. View Source
- [2] Wang H, Hussain A, Wedlund PJ. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. Pharm Res. 2005 Apr;22(4):556-62. doi: 10.1007/s11095-005-2491-0. View Source
